八硫环辛烷

货号 B074651

CAS 编号:

1326-66-5

分子量: 256.5 g/mol

InChI 键: JLQNHALFVCURHW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

Octathiocane can be synthetically produced by several methods, including thermal decomposition, high-pressure synthesis, and anion-cation interchange reactions. One common method for synthesizing octathiocane involves the thermal decomposition of polymeric sulfur.Molecular Structure Analysis

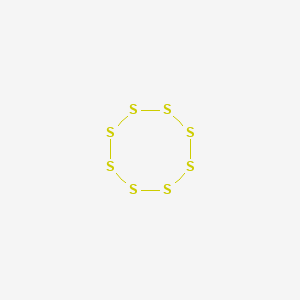

Octathiocane adopts a crown conformation with D4d point group symmetry . The S–S bond lengths are equal, at about 2.05 Å . Octathiocane crystallizes in three distinct polymorphs: rhombohedral, and two monoclinic forms, of which only two are stable at standard conditions .Physical And Chemical Properties Analysis

Octathiocane is a stable and insoluble yellowish powder that is slightly soluble in some organic solvents. The melting point of octathiocane is around 173 °C, and it is thermally stable up to around 200 °C . Octathiocane has low volatility and is non-flammable.科学研究应用

电化学和电致变色性质:

- 八硫环辛烷因其电化学和电致变色性质而受到研究,特别是在离子液体中的薄膜中。它表现出同时双电子氧化和逐步还原到其原始状态,表明显着的电致变色。此性质对于电子设备和显示器中的应用至关重要 (Fujimoto 等,2008)。

有机场效应晶体管 (FET):

- 八硫环辛烷及其衍生物,如八硫[8]环辛烯,由于其低重组能和有希望的电荷传输参数而被探索为用于有机场效应晶体管的潜在候选者。它们由稠合噻吩环组成的结构决定了它们的电子性质,使其适用于电子应用 (Gahungu 和 Zhang,2008)。

超分子组装:

- 研究已经探索了异环烯的超分子组装,如 2D 和 3D 结构中的“硫花”(八硫[8]环辛烯)。这些组装体对开发具有独特性质的新材料有影响,适用于从纳米技术到材料科学的各个领域 (Ivasenko 等,2009)。

理论研究:

- 已经对十硫[10]环辛烯等八硫环辛烷类似物进行了理论研究,以了解它们的结构、热化学和电子性质。这些研究提供了对稳定性、芳香 π-离域效应以及这些分子在材料科学和有机电子学等各个领域的潜在应用的见解 (Napolion 等,2011)。

安全和危害

属性

IUPAC Name |

octathiocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S8/c1-2-4-6-8-7-5-3-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQNHALFVCURHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S1SSSSSSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872924 | |

| Record name | Octasulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sulfur acts as a keratolytic agent and also it has antibacterial activity. It also kills fungi, scabies mites and other parasites. Precipitated sulfur and colloidal sulfur are used, in form of lotions, creams, powders, soaps, and bath additives, for the treatment of acne vulgaris, acne rosacea, and seborrhoeic dermatitis. | |

| Record name | Octasulfur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Octathiocane | |

CAS RN |

10544-50-0, 1326-66-5 | |

| Record name | S8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10544-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctasulfur | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010544500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octasulfur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octasulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide, N,N'-(4-methyl-1,3-phenylene)bis-, reaction products with [1,1'-biphenyl]-4,4'-diamine and sulfur | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FD1KFU70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

For This Compound

70

Citations

… As Figure 2 and Table 2 show, octathiocane is the … octathiocane was detected. Neither sulfur-nor nitrogencontaining species were observed in F2. These facts suggest that octathiocane …

Number of citations: 13

pubs.acs.org

… In a previous paper (CitationCao et al., 2007b), our group reported a significant intensity of octathiocane identified from a Chinese oil shale and suggested that octathiocane originally …

Number of citations: 14

www.tandfonline.com

… in Hexathiane and octathiocane in these processes. But, octathiocane exists only in ZG and … developed from hexathiane to more stable form octathiocane with increasing rank. As can …

Number of citations: 2

www.scientific.net

… The octasulfur or octathiocane (S 8 ) with α phase and conductive carbon black nanospheres (CN) namely Super P (TIMCAL AMERICA INC.) were initially dried under vacuum for 24 h. …

Number of citations: 25

www.sciencedirect.com

… elemental sulfur (S 8 or octathiocane). However, there is an inconsistency here whereby the hydrophobic nature of such pure octathiocane layers with no hydrophilic component would …

Number of citations: 72

www.liebertpub.com

… It was identified as octathiocane by single crystal X-ray diffraction. M = 256.48, orthorhombic, a = 10.3431 (14) Å, b = 12.6932 (17) Å, c = 24.388 (3) Å, α = 90.00, β = 90.00, γ = 90.00, V = …

Number of citations: 2

search.ebscohost.com

The mineralogy and geochemical studies of the coal-mine shale collected from the Tirap opencast coal-mine (Makum coalfield, Northeast India) are reported in this paper. Thermo-…

Number of citations: 5

link.springer.com

… A majority of identified components are organosulfur compounds (OSCs) and octathiocane. The … The detection of various OSCs and octathiocane is greatly ascribed to the high sulfur …

Number of citations: 10

www.sciencedirect.com

This Review covers wide-ranging electron ionization (EI) dissociation reactions for various acyclic compounds and their derivatives, such as alcohols, aldehydes, ketones, carboxylic …

Number of citations: 3

pubs.aip.org

… GC/MS-detectable species in the EFs include alkanes, nonsubstituted and substituted arenes, organooxygens, octathiocane and organosulfurs and benzo[ghi]perylene is the most …

Number of citations: 40

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)